molecular formula C8H9NO4S B14481060 Ethyl 5-methyl-4-nitrothiophene-2-carboxylate CAS No. 66117-23-5

Ethyl 5-methyl-4-nitrothiophene-2-carboxylate

Cat. No.: B14481060
CAS No.: 66117-23-5
M. Wt: 215.23 g/mol
InChI Key: JYHCEGLQUPUOMI-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-nitrothiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered rings containing sulfur as a heteroatom. This compound is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including ethyl 5-methyl-4-nitrothiophene-2-carboxylate, can be achieved through various methods. Some common synthetic routes include:

Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-methyl-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions include amino-substituted thiophenes and carboxylic acids .

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-nitrothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives can inhibit kinases, enzymes involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Ethyl 5-methyl-4-nitrothiophene-2-carboxylate can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

ethyl 5-methyl-4-nitrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-3-13-8(10)7-4-6(9(11)12)5(2)14-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHCEGLQUPUOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303301
Record name ethyl 5-methyl-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66117-23-5
Record name NSC157789
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 5-methyl-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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